
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene: is a polycyclic aromatic hydrocarbon derivative It is a dihydrodiol form of fluoranthene, which is a four-ring polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene typically involves the dihydroxylation of fluoranthene. This can be achieved using naphthalene dioxygenase from Sphingomonas CHY-1, which exhibits broad substrate specificity towards polycyclic aromatic hydrocarbons. The reaction conditions often involve the use of recombinant Escherichia coli cells overproducing the dioxygenase enzyme .
Industrial Production Methods:
化学反応の分析
Types of Reactions: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroxylated products.
Reduction: It can be reduced under specific conditions to yield different dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of enzymes like dioxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include various hydroxylated fluoranthene derivatives.
Reduction: Products include different dihydrofluoranthene derivatives.
Substitution: Products include fluoranthene derivatives with substituted functional groups.
科学的研究の応用
Chemistry: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is used as a model compound to study the dihydroxylation of polycyclic aromatic hydrocarbons. It helps in understanding the enzymatic mechanisms involved in the biotransformation of these compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in microorganisms. It serves as a substrate to investigate the enzymatic activities of various dioxygenases .
Industry: In industrial applications, this compound can be used in the bioremediation of contaminated environments. Its role in the microbial degradation of polycyclic aromatic hydrocarbons makes it valuable for environmental cleanup efforts .
作用機序
The mechanism of action of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene involves its interaction with dioxygenase enzymes. These enzymes catalyze the dihydroxylation of fluoranthene, resulting in the formation of the dihydrodiol compound. The molecular targets include the active sites of dioxygenase enzymes, where the substrate binds and undergoes enzymatic transformation .
類似化合物との比較
Similar Compounds:
- cis-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 7,8-Dihydroxy-7,8-dihydrofluoranthene
- 1,2-Dihydroxy-1,2-dihydrofluoranthene
Comparison: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is unique due to its trans configuration, which affects its chemical reactivity and interaction with enzymes. Compared to its cis counterpart, the trans form may exhibit different stability and reactivity under various conditions.
特性
| 82911-12-4 | |
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1 |
InChIキー |
WZPSABMMMAFNIT-GDBMZVCRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C4C2=C[C@H]([C@@H](C4=CC=C3)O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


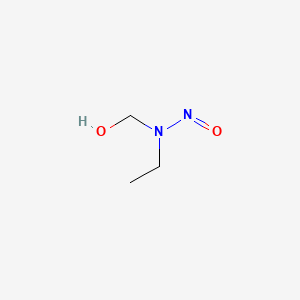
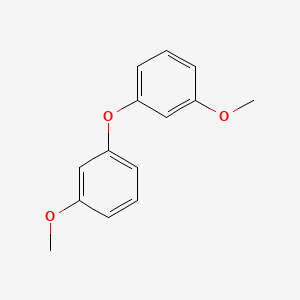
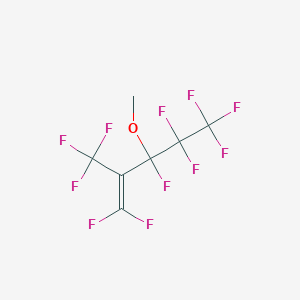
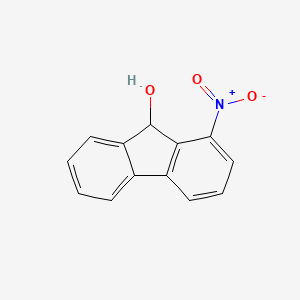
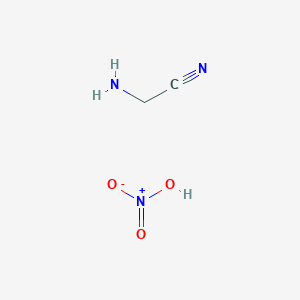

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)

